molecular formula C14H25NO6S B1217433 Isoetharine mesylate CAS No. 7279-75-6

Isoetharine mesylate

Cat. No.: B1217433
CAS No.: 7279-75-6
M. Wt: 335.42 g/mol
InChI Key: SOYAGMVKMXZVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It falls into the category of catechol-like agents and has been used as a fast-acting bronchodilator . Its applications extend to conditions such as emphysema, bronchitis, and asthma .

Mechanism of Action

Target of Action

Isoetharine mesylate is a relatively selective beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors, which are primarily found in the lungs, and plays a crucial role in relaxing bronchial smooth muscle . It also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .

Mode of Action

The bronchodilator effect of this compound is induced by an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . The increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . By increasing the activity of adenyl cyclase, this compound enhances the production of cAMP, a crucial second messenger involved in many biological processes. This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and stimulation of ciliary activity, which can help clear mucus from the lungs .

Pharmacokinetics

This compound is rapidly metabolized once inhaled .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms of respiratory conditions like asthma, emphysema, and chronic bronchitis by improving airflow . Additionally, the stimulation of ciliary activity can help clear mucus from the lungs .

Biochemical Analysis

Biochemical Properties

Isoetharine mesylate functions as a beta-2 adrenergic receptor agonist, which means it binds to and activates beta-2 adrenergic receptors in the body . These receptors are primarily found in the smooth muscles of the lungs, where their activation leads to muscle relaxation and bronchodilation . This compound also interacts with beta-1 adrenergic receptors, although to a lesser extent, which can lead to some beta-1 mediated side effects . The compound increases the activity of adenyl cyclase, which in turn augments the formation of cyclic AMP (cAMP), a crucial secondary messenger in various biochemical pathways .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the respiratory system. By increasing cAMP levels, it promotes the relaxation of bronchial smooth muscle cells, leading to bronchodilation . Additionally, the compound stimulates ciliary activity in the respiratory epithelium, which helps in clearing mucus and other debris from the airways . This compound also has potential effects on capillary integrity, which may improve overall respiratory function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells . This binding activates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP . The increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in muscle relaxation and bronchodilation . The compound’s interaction with beta-1 adrenergic receptors can also lead to increased heart rate and other cardiovascular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce maximal bronchodilation within 15 minutes of inhalation . The compound is rapidly metabolized once inhaled, which contributes to its quick onset of action . Its effects are relatively short-lived, necessitating frequent administration for sustained relief . Long-term studies have shown that repeated use of this compound can lead to tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively induces bronchodilation without significant side effects . At higher doses, it can cause adverse effects such as tachycardia, palpitations, and nausea . These effects are primarily due to the compound’s interaction with beta-1 adrenergic receptors . Toxicity studies have shown that extremely high doses can lead to severe cardiovascular effects and other systemic toxicities .

Metabolic Pathways

This compound is metabolized primarily by sulfotransferases, which convert it into sulfated metabolites that are excreted in the urine . The compound’s metabolism is rapid, contributing to its short duration of action . The primary metabolic pathway involves the conjugation of this compound with sulfate groups, which increases its solubility and facilitates its excretion .

Transport and Distribution

Once inhaled, this compound is rapidly absorbed into the bloodstream and distributed to the target tissues, primarily the lungs . The compound’s distribution is influenced by its interaction with beta-2 adrenergic receptors, which are abundant in the bronchial smooth muscles . This compound is also transported to other tissues, including the heart, where it can interact with beta-1 adrenergic receptors .

Subcellular Localization

This compound primarily localizes to the plasma membrane of bronchial smooth muscle cells, where it binds to beta-2 adrenergic receptors . The compound’s activity is dependent on its localization to these receptors, as its effects are mediated through receptor activation and subsequent intracellular signaling pathways . There is no evidence to suggest that this compound undergoes significant post-translational modifications or targeting to other subcellular compartments .

Preparation Methods

The synthetic routes for Isoetharine mesylate involve specific reaction conditions. While I don’t have access to proprietary industrial production methods, I can provide information on its chemical synthesis. Researchers have developed various synthetic pathways, but one common approach is through the following steps:

  • Alkylation of Catechol: : this compound is synthesized by alkylating catechol with isopropyl bromide or isopropyl iodide . This reaction introduces the isopropyl group at the hydroxyl position of catechol.

  • Mesylation: : The resulting compound is then mesylated using methanesulfonyl chloride (MsCl) to form this compound. This step involves the substitution of the hydroxyl group with the mesylate (methanesulfonate) group.

Chemical Reactions Analysis

Isoetharine mesylate can undergo several reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Methylation: As mentioned earlier, catechol O-methyltransferase (COMT) mediates its methylation.

    cAMP Generation: this compound promotes the production of , leading to smooth muscle relaxation.

Common reagents include isopropyl bromide , MsCl , and enzymes involved in methylation reactions.

Scientific Research Applications

Isoetharine mesylate finds applications in various fields:

    Medicine: As a bronchodilator, it helps manage respiratory conditions.

    Chemistry: Its unique structure and reactivity make it an interesting subject for chemical studies.

    Biology: Researchers explore its effects on cellular signaling pathways.

Comparison with Similar Compounds

While Isoetharine mesylate stands out for its specific properties, it’s essential to compare it with related compounds:

    Isoproterenol: Another β-adrenergic agonist used for similar purposes.

    Terbutaline: A selective β2-adrenergic receptor agonist with bronchodilatory effects.

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYAGMVKMXZVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045571
Record name Isoetharine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7279-75-6
Record name Isoetharine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7279-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ISOETHARINE MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoetharine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoetarine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoetharine mesylate
Reactant of Route 2
Isoetharine mesylate
Reactant of Route 3
Isoetharine mesylate
Reactant of Route 4
Isoetharine mesylate
Reactant of Route 5
Isoetharine mesylate
Reactant of Route 6
Isoetharine mesylate
Customer
Q & A

Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?

A1: this compound acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []

Q2: What is the duration of the bronchodilatory effects of this compound?

A3: Studies indicate that the bronchodilatory effects of this compound are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between this compound and a placebo were observed for a duration of up to two hours. [] This suggests that while this compound can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.

Q3: Has this compound been associated with any unusual incidents related to its administration?

A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an this compound inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.